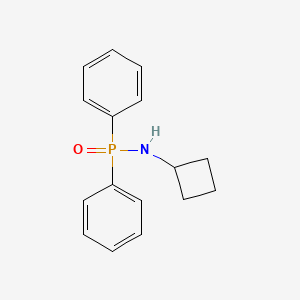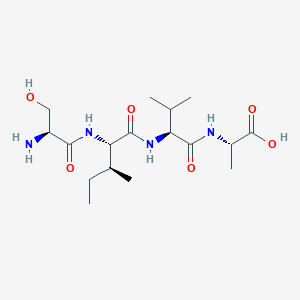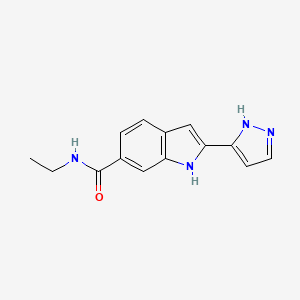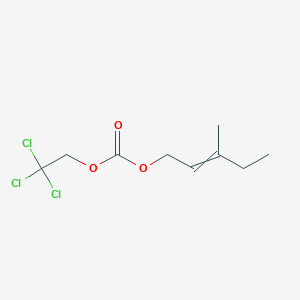
Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate is a complex organophosphorus compound It is characterized by the presence of a phosphonochloridate group, a phenylethenyl moiety, and a prop-2-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate typically involves the reaction of prop-2-yn-1-ol with 2-chloro-2-phenylethenylphosphonochloridate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonochloridate group to phosphonates or phosphines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and substituted phosphonochloridates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate involves its interaction with molecular targets such as enzymes and receptors. The phosphonochloridate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through nucleophilic attack by amino acid residues such as serine or cysteine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-yn-1-yl 2-cyanoacrylate: Similar in structure but contains a cyano group instead of a phosphonochloridate group.
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Contains a bromo group and a methyl group, differing in both functional groups and reactivity.
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: A lysine derivative with a prop-2-yn-1-yloxycarbonyl group.
Uniqueness
Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate is unique due to its combination of a phosphonochloridate group and a phenylethenyl moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
845754-39-4 |
|---|---|
Formule moléculaire |
C11H9Cl2O2P |
Poids moléculaire |
275.06 g/mol |
Nom IUPAC |
[1-chloro-2-[chloro(prop-2-ynoxy)phosphoryl]ethenyl]benzene |
InChI |
InChI=1S/C11H9Cl2O2P/c1-2-8-15-16(13,14)9-11(12)10-6-4-3-5-7-10/h1,3-7,9H,8H2 |
Clé InChI |
BLHGVHCTFMAZAO-UHFFFAOYSA-N |
SMILES canonique |
C#CCOP(=O)(C=C(C1=CC=CC=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


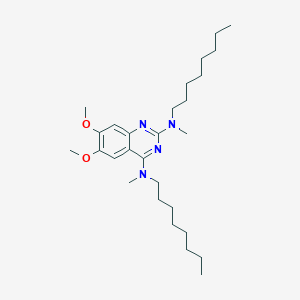

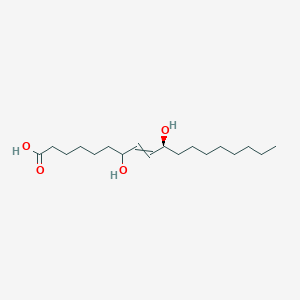
![2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]-](/img/structure/B14210515.png)
![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14210518.png)
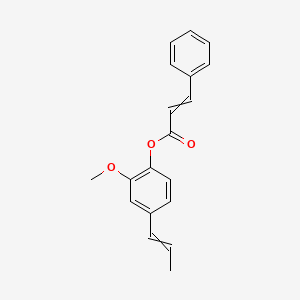
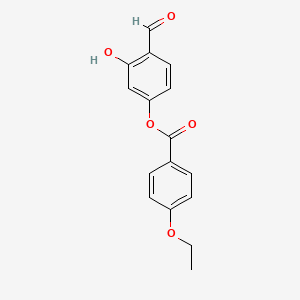
![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine](/img/structure/B14210527.png)
methanone](/img/structure/B14210533.png)
